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Compound of Interest

Compound Name: 5-Phenyithiazol-2-amine

Cat. No.: B1207395

This technical guide provides an in-depth analysis of the spectroscopic data for 5-
Phenylthiazol-2-amine, a compound of interest for researchers, scientists, and professionals
in drug development. The document presents quantitative spectroscopic data in a structured
format, details the experimental protocols for data acquisition, and visualizes relevant biological
pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Phenylthiazol-2-amine,
including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS).

Table 1: *H NMR Spectroscopic Data of 5-Phenylthiazol-2-amine

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.20-7.50 Multiplet 5H Phenyl-H
7.15 Singlet 1H Thiazole-H4
5.50 Broad Singlet 2H NH:2

Solvent: DMSO-ds[1]
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Table 2: 13C NMR Spectroscopic Data of 5-Phenylthiazol-2-amine

Chemical Shift (8) ppm

Assighment

168.5 C2 (C-NHz)

145.1 C5 (C-Phenyl)

135.2 Phenyl C1' (Quaternary)
129.1 Phenyl C3'/C5'

128.8 Phenyl C4'

126.3 Phenyl C2'/C6'

110.4 C4 (Thiazole CH)

Solvent: Polysol[1]

Table 3: IR Spectroscopic Data of 5-Phenylthiazol-2-amine

Wavenumber (cm—2)

Intensity Assignment

N-H Stretch (asymmetric and

3400 - 3300 Strong, Broad ] ] )

symmetric) of primary amine
3100 - 3000 Medium Aromatic C-H Stretch

N-H Bend (Scissoring) of
1620 Strong ) )

primary amine
1520 Strong C=N Stretch (Thiazole ring)
1480, 1450 Medium Aromatic C=C Stretch
~1250 Medium Aromatic C-N Stretch

C-H Out-of-plane Bending
850 - 750 Strong

(Aromatic)

Sample Preparation: KBr-Pellet[1][2][3][4]
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Table 4: Mass Spectrometry Data of 5-Phenylthiazol-2-amine

m/z Relative Intensity (%) Assignment

176 100 [M]* (Molecular lon)
134 ~60 [M - C2H2N]*

104 ~40 [CeHsCS]*

77 ~30 [CeHs]*

lonization Method: Electron lonization (EI)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy *H and 3C NMR spectra are typically
recorded on a 300 MHz or 400 MHz spectrometer.[5][6] The sample is dissolved in a
deuterated solvent, such as DMSO-des or CDCls, and tetramethylsilane (TMS) is used as an
internal standard for chemical shift referencing. For *H NMR, the spectral width is set from 0 to
15 ppm, while for 13C NMR, it is typically O to 220 ppm.

2.2 Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform
Infrared (FTIR) spectrometer. The solid sample of 5-Phenylthiazol-2-amine is mixed with
potassium bromide (KBr) powder and pressed into a thin pellet.[1] The spectrum is recorded in
the range of 4000 to 400 cm~1.

2.3 Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often
coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1]
Electron lonization (El) at 70 eV is a common method for generating the molecular ion and
characteristic fragments. The mass analyzer, such as a quadrupole or ion trap, separates the
ions based on their mass-to-charge ratio (m/z).

Signaling Pathway Visualization
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Derivatives of 5-Phenylthiazol-2-amine have been identified as inhibitors of the PI3K/AKT
signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[7][8] The
following diagram illustrates the inhibitory action of 5-Phenylthiazol-2-amine derivatives on

this pathway.
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Caption: Inhibition of the PI3BK/AKT pathway by 5-Phenylthiazol-2-amine derivatives.

The following diagram illustrates a general workflow for the synthesis and characterization of 5-

Phenylthiazol-2-amine derivatives.
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Caption: General workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Data of 5-Phenylthiazol-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207395#spectroscopic-data-nmr-ir-ms-of-5-
phenylthiazol-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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